Cervinomycin A2 monoacetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(23,24-dimethoxy-10-methyl-5,18,27,29-tetraoxo-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28),21,23,25-nonaen-3-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H23NO10/c1-13(33)41-28-21-14(9-15-12-31(2)32(7-8-40-31)30(37)22(15)28)5-6-16-23(21)27(36)24-25(34)17-10-19(38-3)20(39-4)11-18(17)42-29(24)26(16)35/h5-6,9-11H,7-8,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJSNXOKEPJLSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C2C(=CC3=C1C(=O)N4CCOC4(C3)C)C=CC5=C2C(=O)C6=C(C5=O)OC7=CC(=C(C=C7C6=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H23NO10 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10908720 | |
| Record name | 11,12-Dimethoxy-3a-methyl-8,14,15,17-tetraoxo-1,2,3a,4,8,14,15,17-octahydro[1]benzopyrano[2',3':6,7]naphtho[2,1-g][1,3]oxazolo[3,2-b]isoquinolin-16-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10908720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104015-36-3 | |
| Record name | Cervinomycin A2 monoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104015363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11,12-Dimethoxy-3a-methyl-8,14,15,17-tetraoxo-1,2,3a,4,8,14,15,17-octahydro[1]benzopyrano[2',3':6,7]naphtho[2,1-g][1,3]oxazolo[3,2-b]isoquinolin-16-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10908720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Structure and Properties
Structural Elucidation
The structure of cervinomycins was determined through comprehensive spectroscopic analyses, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net For complex, proton-deficient molecules like cervinomycin A2, advanced NMR techniques have been crucial for confirming the connectivity of the atoms. researchgate.netstudylib.net
Key Structural Features
This compound possesses a distinctive angular hexacyclic framework containing a xanthone (B1684191) core. nih.govresearchgate.net The addition of a monoacetate group to the cervinomycin A2 scaffold is a key modification. nih.gov
Table 1: Physicochemical Properties of Cervinomycin A2
| Property | Value |
|---|---|
| Molecular Formula | C29H21NO9 |
| Molecular Weight | 527.48 g/mol |
| CAS Number | 82658-22-8 |
| Appearance | Solid |
| XLogP3-AA | 3.8 |
Advanced Structural Elucidation and Stereochemical Assignment Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as a cornerstone in the structural determination of complex natural products like the cervinomycins. The highly fused and proton-deficient nature of the cervinomycin core presents a significant challenge, necessitating the application of a suite of advanced 1D and 2D NMR experiments. evitachem.comscribd.comresearchgate.netslideshare.netscribd.com
Comprehensive One-Dimensional (1D) and Two-Dimensional (2D) NMR Experiments
The structural backbone of Cervinomycin A2 was meticulously assembled using a combination of ¹H and ¹³C NMR spectroscopy. The ¹H NMR spectrum reveals characteristic signals for aromatic and methoxy (B1213986) protons, while the ¹³C NMR spectrum provides insights into the number and types of carbon environments, including carbonyls, aromatic carbons, and aliphatic carbons.
Table 1: ¹H and ¹³C NMR Data for Cervinomycin A2 in CDCl₃ doi.org
| Position | δC (ppm), type | δH (ppm) (J in Hz) |
| 1 | 160.8, C | |
| 2 | 118.1, C | |
| 3 | 148.2, C | |
| 4 | 120.2, C | |
| 4a | 134.8, C | |
| 5 | 182.2, C | |
| 5a | 110.8, C | |
| 6 | 187.8, C | |
| 6a | 112.9, C | |
| 7 | 160.3, C | |
| 8 | 100.8, CH | 6.78, s |
| 9 | 164.7, C | |
| 10 | 107.5, CH | 7.33, s |
| 10a | 136.2, C | |
| 11 | 115.1, C | |
| 11a | 151.7, C | |
| 12b | 125.1, C | |
| 13 | 129.5, CH | 7.68, d, 8.0 |
| 14 | 124.2, CH | 7.58, t, 8.0 |
| 15 | 133.9, CH | 7.72, t, 8.0 |
| 16 | 122.9, CH | 7.91, d, 8.0 |
| 17 | 170.2, C | |
| 18 | 65.8, C | |
| 19 | 45.2, CH₂ | 4.23, m; 3.89, m |
| 20 | 67.1, CH₂ | 4.55, m; 4.34, m |
| 21-OCH₃ | 56.4, CH₃ | 4.08, s |
| 22-OCH₃ | 56.2, CH₃ | 4.03, s |
| 23-CH₃ | 25.9, CH₃ | 1.85, s |
For Cervinomycin A2 monoacetate, the most significant change expected in the NMR spectra would be the acetylation of the hydroxyl group. This would result in the appearance of a new acetyl methyl signal around δH 2.2-2.3 ppm and a corresponding carbonyl signal in the ¹³C NMR spectrum around δC 170 ppm. Furthermore, the chemical shifts of the carbon and any nearby protons to the acetylated hydroxyl group would experience a downfield shift.
Application of Long-Range Heteronuclear Shift Correlation Data (e.g., LR-HSQMBC, HMBC)
Given the abundance of quaternary carbons in the cervinomycin skeleton, long-range heteronuclear correlation experiments are indispensable for connecting the various structural fragments. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is routinely used to establish 2- and 3-bond correlations between protons and carbons. researchgate.net However, for highly proton-deficient molecules, these standard correlations can be insufficient to bridge all structural gaps.
To address this, advanced techniques like Long-Range Heteronuclear Single Quantum Multiple Bond Correlation (LR-HSQMBC) have been employed. scribd.comslideshare.netscribd.com These experiments are optimized for very small coupling constants, allowing for the detection of correlations over four or more bonds (⁴JCH, ⁵JCH). This was instrumental in the unambiguous structural elucidation of Cervinomycin A2, enabling the connection of otherwise isolated spin systems. scribd.comslideshare.net
Utility of Homonuclear Correlation Spectroscopy (e.g., COSY, TOCSY) for Spin System Delineation
Homonuclear correlation experiments such as Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) are fundamental for identifying proton spin systems within a molecule. In the context of Cervinomycin A2, COSY experiments were crucial for delineating the connectivity of the aromatic protons on the B-ring. While the core structure is largely devoid of extended proton networks, these experiments confirm the relationships between vicinal protons.
Advanced Diffusion-Ordered Spectroscopy (DOSY) for Mixture Analysis in Research
While not explicitly detailed in the primary literature for this compound, Diffusion-Ordered Spectroscopy (DOSY) is a powerful technique for analyzing mixtures. This method separates the NMR signals of different components based on their diffusion coefficients, which are related to their size and shape. In the context of cervinomycin research, DOSY could be used to analyze crude extracts or reaction mixtures to identify the presence of Cervinomycin A2, its monoacetate derivative, and other related compounds, providing a non-invasive method for assessing purity and identifying components in a complex matrix.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination (e.g., HR-ESIMS)
High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is critical for determining the elemental composition of a molecule with high accuracy. For Cervinomycin A2, HRESIMS data established its molecular formula as C₂₉H₂₁NO₉. doi.orgsjtu.edu.cn The observed mass-to-charge ratio ([M+H]⁺) would be approximately 528.1289, corresponding to the calculated exact mass of the protonated molecule.
For this compound, the molecular formula would be C₃₁H₂₃NO₁₀. The expected [M+H]⁺ peak in the HRESIMS spectrum would be approximately 570.1395. This precise mass measurement is a key first step in the structural elucidation process, confirming the addition of an acetyl group (C₂H₂O) to the parent compound.
Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD))
The complex, three-dimensional structure of the cervinomycins necessitates the use of chiroptical methods to determine their absolute configuration. Electronic Circular Dichroism (ECD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is particularly powerful for this purpose.
The experimental ECD spectrum of Cervinomycin A2 has been recorded and is a key piece of data for assigning its stereochemistry. doi.org Modern approaches often involve comparing the experimental ECD spectrum with theoretically calculated spectra for possible stereoisomers using time-dependent density functional theory (TDDFT). A good agreement between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration of the chiral centers in the molecule. rsc.org Similar chiroptical studies would be essential to confirm that the stereochemistry of this compound is retained from its parent compound.
Advanced X-ray Crystallography Studies for Structural Confirmation
Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of a molecule's three-dimensional structure, providing precise data on bond lengths, bond angles, and absolute stereochemistry. For complex natural products like polycyclic xanthones, this technique is invaluable for confirming structures proposed by other spectroscopic means. psu.edu
Should a suitable crystal of this compound be obtained, the process would involve the following steps:
Crystal Mounting: A carefully selected crystal is mounted on a goniometer.
Data Collection: The crystal is irradiated with a focused X-ray beam, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.
Structure Solution: The diffraction data is processed to generate an electron density map of the molecule.
Structure Refinement: The atomic positions derived from the electron density map are refined to achieve the best possible fit with the experimental diffraction data, yielding a definitive molecular structure and confirming its relative and absolute configuration.
Biosynthetic Pathway Elucidation and Engineering
Identification of Biosynthetic Gene Clusters and Enzymes (e.g., Polyketide Synthases)
The genetic blueprint for cervinomycin production lies within a dedicated biosynthetic gene cluster (BGC) in the producer organism, Streptomyces sp. CPCC 204980. researchgate.netresearchgate.net Analysis of the genome of this strain has revealed a gene cluster responsible for the synthesis of polycyclic xanthones. researchgate.net This BGC, identified as BGC0002556, spans approximately 42.5 kilobases and contains a suite of genes encoding the necessary enzymatic machinery. secondarymetabolites.org
Central to this machinery are the polyketide synthases (PKSs) , large, modular enzymes that construct the initial polyketide chain from simple acyl-CoA precursors. researchgate.netnih.gov The cervinomycin BGC contains genes for a minimal PKS system. researchgate.net In addition to the core PKS genes, the cluster harbors a multitude of genes encoding enzymes for post-PKS modifications. These include a significant number of oxygenases and reductases, which are responsible for the intricate cyclization and tailoring steps that form the characteristic angular hexacyclic xanthone (B1684191) core of the cervinomycins. researchgate.netresearchgate.net The presence of numerous oxidoreductases highlights the highly modified nature of this aromatic polyketide. researchgate.net
Table 1: Key Components of the Cervinomycin Biosynthetic Gene Cluster
| Gene/Enzyme Category | Function | Reference |
| Polyketide Synthases (PKSs) | Assembly of the initial polyketide backbone. | researchgate.netresearchgate.net |
| Oxygenases/Reductases | Catalyze oxidative cyclization and other tailoring reactions. | researchgate.netresearchgate.net |
| Methyltransferases | Addition of methyl groups to the scaffold. | researchgate.net |
| Glycosyltransferases | Potential for attachment of sugar moieties (though not present in all cervinomycins). | researchgate.net |
| Regulatory Genes | Control the expression of the biosynthetic genes. | secondarymetabolites.org |
| Transport-related Genes | Export of the final product out of the cell. | secondarymetabolites.org |
Proposed Biosynthetic Intermediates and Reaction Mechanisms
The biosynthesis of the complex cervinomycin structure is proposed to proceed through a series of key intermediates and enzymatic transformations. Following the initial assembly of a linear polyketide chain by the PKS, a cascade of intramolecular cyclizations and modifications ensues.
A crucial step in the formation of the xanthone core is believed to be a regioselective intramolecular Michael addition. researchgate.net The highly substituted dihydrophenanthrenol fragment, which forms a significant part of the core structure, is likely constructed through a 6π-electrocyclization reaction. researchgate.net The process is characterized by complex post-polyketide synthase modifications that ultimately lead to the angular hexacyclic framework. researchgate.net The structural diversity observed within the cervinomycin family, such as the differences between cervinomycin A, B, and C congeners, arises from variations in these post-PKS tailoring steps, including the opening or loss of the oxazolidine (B1195125) (A) ring. researchgate.net
Genetic Manipulation of Producer Organisms for Precursor and Analog Diversification
The ability to manipulate the genetic makeup of the producing Streptomyces strains opens up avenues for generating novel cervinomycin analogs. nih.govjmicrobiol.or.kr Techniques for the genetic manipulation of Streptomyces have become well-established, involving versatile cloning vectors and gene transfer systems. nih.gov
By targeting specific genes within the cervinomycin BGC, researchers can alter the biosynthetic pathway to produce modified compounds. jmicrobiol.or.kr For instance, knocking out genes responsible for certain tailoring steps, such as specific hydroxylations or methylations, could lead to the accumulation of novel intermediates or the production of analogs with different substitution patterns. jmicrobiol.or.kr Heterologous expression of the entire BGC in a genetically tractable host, such as Streptomyces lividans, provides a powerful platform for studying the pathway and for metabolic engineering efforts. nih.gov This approach circumvents potential difficulties in genetically manipulating the native producer. nih.gov Such synthetic biology strategies, involving the manipulation and rearrangement of biosynthetic genes, can lead to the creation of unique chemical analogs that are not produced by the wild-type organism. jmicrobiol.or.kr
Chemoenzymatic Synthesis Strategies for Pathway Intermediates
Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, offers a powerful approach for producing key intermediates of complex biosynthetic pathways. mdpi.comresearchgate.net This strategy can be particularly useful for accessing specific, highly functionalized precursors that are difficult to obtain through purely chemical or biological methods. nih.govchemrxiv.org
For complex molecules like cervinomycins, chemoenzymatic approaches could involve the enzymatic synthesis of a core scaffold, followed by chemical modifications to introduce specific functional groups or to complete the total synthesis. scribd.com For example, enzymes from the cervinomycin pathway could be used in vitro to catalyze specific cyclization or oxidation reactions on a chemically synthesized precursor. This approach allows for a more controlled and modular synthesis, facilitating the production of a wider range of analogs for structure-activity relationship studies. While specific chemoenzymatic syntheses for cervinomycin intermediates are not extensively detailed in the available literature, the principles of this approach are widely applicable to complex natural product synthesis. nih.govnih.gov
Chemical Synthesis and Derivatization Strategies for Research
Total Synthesis Approaches and Methodologies
The total synthesis of cervinomycins, including the parent compound Cervinomycin A2, has been accomplished by a few research groups, providing access to these molecules for further study. kitasato-u.ac.jpnii.ac.jp These syntheses are marked by their strategic assembly of the complex polycyclic system.
Key Cascade Reactions and Stereoselective Transformations
Cascade reactions, also known as domino or tandem reactions, are chemical processes involving at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, without the need to isolate intermediates. wikipedia.org This approach offers high atom economy and efficiency, which is crucial for the synthesis of complex natural products like cervinomycins. wikipedia.org20.210.105
In the synthesis of (±)-cervinomycins A1 and A2, Kelly's group utilized a key sequence involving a Heck reaction followed by a 6π electrocyclization. sioc-journal.cn This sequence efficiently constructs the core structure. A separate approach by Rao and coworkers also achieved the total synthesis of (±)-cervinomycins A1 and A2, employing a strategy that involved the condensation to form the oxazolidine (B1195125) ring and subsequent oxidation to yield the final product. sioc-journal.cn
Application of Photochemical Reactions in Complex Polycyclic Synthesis (e.g., Photocyclization)
Photochemical reactions are powerful tools in organic synthesis, enabling the construction of complex and strained molecular architectures that are often inaccessible through thermal methods. nih.govacs.org The input of light energy generates electronically excited states, leading to unique reactivity. nih.govresearchgate.net
A critical step in several synthetic strategies towards the cervinomycin core is the application of a photochemical reaction. capes.gov.brmolaid.com Specifically, a [6π] photocyclization has been effectively used to construct the central ring D of the heptacyclic framework. molaid.comscribd.com This reaction typically involves the irradiation of a stilbene-like precursor, which undergoes an electrocyclic ring closure to form the phenanthrene (B1679779) core embedded within the cervinomycin structure. psu.eduscribd.com This photochemical approach is a cornerstone of the convergent assembly of the molecule. molaid.com
Development of Convergent and Divergent Synthetic Routes
Synthetic strategies can be broadly categorized as linear, convergent, or divergent. A convergent synthesis involves the independent preparation of several key fragments of a complex molecule, which are then coupled together near the end of the synthesis. researchgate.netscholarsresearchlibrary.comwikipedia.org This approach is generally more efficient for complex targets than a linear synthesis where the molecule is built step-by-step. scholarsresearchlibrary.com
The reported total syntheses of cervinomycins are prime examples of a convergent approach. psu.edumolaid.com Typically, the molecule is disconnected into two major fragments: the oxazolo-isoquinolinone portion (ABC rings) and the xanthone (B1684191) portion (EFG rings). psu.edusioc-journal.cn These fragments are synthesized independently and then coupled, often via a Wittig reaction or a Heck coupling, before the final cyclization step to form the central D ring. psu.edusioc-journal.cnmolaid.com
A divergent synthesis, in contrast, starts from a common intermediate that is elaborated into a library of structurally related compounds. researchgate.netwikipedia.org While the total syntheses reported are convergent, the synthetic routes developed could be adapted for a divergent approach to create a variety of cervinomycin analogues by modifying one of the key fragments before the coupling step. researchgate.net This would be highly valuable for structure-activity relationship studies.
| Synthetic Strategy | Description | Key Reactions | Reference |
| Convergent Synthesis | Independent synthesis of ABC-ring and EFG-ring fragments, followed by coupling and final cyclization. | Heck Reaction, Wittig Reaction, Photochemical Electrocyclization | psu.edusioc-journal.cnmolaid.com |
| Divergent Synthesis | A common intermediate is used to generate a variety of analogues by reacting it with different building blocks. | Not explicitly reported, but enabled by convergent strategies. | researchgate.netwikipedia.org |
Partial Synthesis and Semi-Synthetic Modifications from Natural Precursors
Partial synthesis, or semisynthesis, uses compounds isolated from natural sources as starting materials to create novel derivatives. wikipedia.org This method can be more efficient than total synthesis for producing complex molecules, as nature has already performed the intricate work of assembling the core scaffold. wikipedia.org
Cervinomycin A2 is isolated from the fermentation broth of Streptomyces species. kitasato-u.ac.jpresearchgate.net This naturally produced compound could serve as a precursor for semi-synthetic modifications. For instance, Cervinomycin A2 could be chemically converted to Cervinomycin A2 monoacetate through selective acetylation. Although the direct use of naturally isolated cervinomycins as starting materials for extensive semi-synthetic campaigns is not widely detailed in the reviewed literature, this remains a viable and potent strategy for generating novel analogues for research purposes. wikipedia.org
Targeted Derivatization for Structure-Activity Relationship (SAR) Probing
Structure-Activity Relationship (SAR) studies are crucial for identifying the key structural features of a molecule responsible for its biological activity. mdpi.comkcl.ac.uk By systematically modifying the structure and assessing the impact on activity, researchers can design more potent and selective compounds. mdpi.com
For cervinomycins, SAR insights can be gleaned from the suite of naturally occurring analogues, such as the B and C series, which possess variations in the core structure. researchgate.netnih.gov For example, cervinomycins B1-B4 feature a dihydro-D ring, while cervinomycins C1-C4 exhibit an opened or absent A (oxazolidine) ring. researchgate.netresearchgate.net Comparing the potent antibacterial and cytotoxic activities of these compounds reveals critical information. researchgate.netresearchgate.net The differences in the oxidation state of the C and D rings (e.g., between cervinomycin A1 and A2) also impact biological activity. sioc-journal.cnsjtu.edu.cn Targeted derivatization via total or partial synthesis would aim to systematically explore modifications at these positions, as well as at the peripheral methoxy (B1213986) and hydroxy groups, to build a comprehensive SAR model.
| Cervinomycin Analogue | Key Structural Feature | Biological Activity Implication | Reference |
| Cervinomycin A1 | Hydroquinone D-ring | Differing activity compared to A2 | kitasato-u.ac.jpsioc-journal.cn |
| Cervinomycin A2 | Benzoquinone D-ring | Potent antianaerobic and antimycoplasmal antibiotic | kitasato-u.ac.jpchemicalbook.com |
| Cervinomycins B1-B4 | Dihydro-D ring | Potent cytotoxicity and antibacterial activity | researchgate.net |
| Cervinomycins C1-C4 | Open or absent A-ring | Potent cytotoxicity and antibacterial activity | researchgate.net |
Preparation of Bioconjugates and Probes for Mechanistic Research
To elucidate the mechanism of action of a bioactive compound, researchers often employ chemical probes or bioconjugates. These tools can include fluorescently labeled derivatives for cellular imaging, biotinylated analogues for identifying binding partners, or photo-affinity labels for covalently capturing target proteins.
The synthesis of such probes for this compound would require a synthetic handle—a functional group that is amenable to conjugation without abolishing the compound's biological activity. The total synthesis routes provide an opportunity to introduce such functionalities at various positions on the cervinomycin scaffold. For example, a terminal alkyne or azide (B81097) could be incorporated for use in click chemistry, or a carboxylic acid could be installed for amide bond formation. researchgate.net However, the preparation and application of specific bioconjugates and probes derived from Cervinomycin A2 are not extensively documented in the reviewed scientific literature, representing a potential avenue for future research.
Molecular Mechanisms of Action and Cellular Pathway Analysis in Vitro/ex Vivo
Identification and Validation of Molecular Targets (e.g., Enzymes, Receptors, Nucleic Acids)
The primary molecular target of the cervinomycin family appears to be the cell membrane, rather than a specific enzyme or receptor. Research on Triacetylcervinomycin A1 (ACVM), a derivative of Cervinomycin A1, suggests a direct interaction with phospholipids (B1166683) within the cytoplasmic membrane. nih.govkitasato-u.ac.jp This interaction is believed to be the foundational step in its mechanism of action, leading to subsequent cellular disruptions.
While a direct, single molecular target like a specific protein has not been conclusively identified, the functional consequences of cervinomycin activity point to broad inhibitory effects. Studies using radiolabeled precursors in Staphylococcus aureus demonstrated that ACVM inhibits the synthesis of major macromolecules, including DNA (from thymidine), RNA (from uridine), protein (from L-leucine), and cell wall peptidoglycan (from N-acetylglucosamine). nih.gov This widespread inhibition suggests that the compound does not target a single biosynthetic pathway but rather disrupts a fundamental cellular component, such as the membrane, which is essential for these processes. nih.gov The hypothesis that cervinomycins interfere with cell wall biosynthesis is also supported by assays showing differential activity against S. aureus and its cell wall-deficient L-form variant. acs.org
Biochemical Investigations of Protein-Compound Interactions
Current biochemical evidence points towards an interaction with membrane lipids rather than a direct binding relationship with proteins. The inhibitory activity of Triacetylcervinomycin A1 (ACVM) in growing bacterial cultures was partially reversed by the addition of phospholipids, which strongly supports the hypothesis that these membrane components are the principal site of interaction. nih.gov This suggests that the compound's mechanism is not based on the typical enzyme-inhibitor or receptor-ligand binding model but on a more general disruption of the lipid bilayer's physicochemical properties. nih.govkitasato-u.ac.jp
Cellular Uptake, Distribution, and Metabolism Studies in Cell Lines
Detailed studies on the specific cellular uptake, distribution, and metabolism of Cervinomycin A2 monoacetate are not extensively documented in the available literature. However, observations from studies with Triacetylcervinomycin A1 (ACVM) provide some clues. ACVM showed potent growth inhibition when added to a Staphylococcus aureus culture at the time of inoculation, but it did not inhibit growth when added to a culture already in the logarithmic phase, even at significantly higher concentrations. nih.gov This finding may suggest that cellular uptake is more efficient in nascent or slowly growing cells, or that established colonies have mechanisms to prevent its uptake or mitigate its effects. The precise pathways for cellular entry, such as endocytosis or specific transport systems, have not been elucidated. Similarly, information regarding the intracellular fate, potential metabolic modification, or efflux of the compound from the cell is not described in the reviewed research.
Modulatory Effects on Cellular Processes (e.g., Cell Cycle, Apoptosis, Signal Transduction)
Cervinomycins have demonstrated significant modulatory effects on critical cellular processes, particularly in cancer cell lines.
Cell Cycle Arrest: A study comparing several polycyclic xanthones found that Cervinomycin A1, a related compound, arrested the cell cycle at the G1 phase in Jurkat human T-lymphocyte cells. researchgate.net While effective, it was found to be less potent in inducing G1 arrest compared to another polycyclic xanthone (B1684191), Simaomicin α. researchgate.net
Table 1: Effect of Polycyclic Xanthones on Cell Cycle Progression in Jurkat Cells
| Compound | Concentration for G1 Arrest | Potency Comparison | Source |
|---|---|---|---|
| Cervinomycin A1 | Effective at concentrations up to 1 µM | Less potent than Simaomicin α | researchgate.net |
| Simaomicin α | Effective at concentrations up to 1 µM | More potent than Cervinomycin A1 | researchgate.net |
| Xanthoquinodin A1 | No effect on cell cycle up to 1 µM | N/A | researchgate.net |
Induction of Apoptosis: In addition to halting the cell cycle, cervinomycins can induce programmed cell death. Analysis of Cervinomycin C1, another member of the family, confirmed that it inhibits cancer cell proliferation by inducing cellular apoptosis, as verified by terminal deoxynucleotidyl transferase (dUTP) nick-end labeling (TUNEL) and flow cytometry analysis. researchgate.net
Inhibition of Macromolecule Synthesis: As previously noted, Triacetylcervinomycin A1 broadly interferes with the synthesis of essential cellular macromolecules. nih.gov This disruption of DNA, RNA, protein, and peptidoglycan synthesis is a key mechanism contributing to its antimicrobial and cytotoxic effects. nih.gov
*Table 2: Inhibitory Effect of Triacetylcervinomycin A1 (ACVM) on Macromolecular Synthesis in S. aureus
| Macromolecule | Labeled Precursor | Effect | Source |
|---|---|---|---|
| Cell Wall Peptidoglycan | N-acetylglucosamine | Inhibition of incorporation | nih.gov |
| RNA | Uridine | Inhibition of incorporation | nih.gov |
| DNA | Thymidine | Inhibition of incorporation | nih.gov |
| Protein | L-leucine | Inhibition of incorporation | nih.gov |
Cytotoxicity in Cancer Cell Lines: Various cervinomycins have shown potent cytotoxic activity against human cancer cell lines, with IC50 values in the nanomolar range. researchgate.net
Table 3: Cytotoxic Activity of Cervinomycins C1-C4
| Compound | Cell Line | IC50 (nM) | Source |
|---|---|---|---|
| Cervinomycin C1 | HCT116 (Colon) | 7.6 | researchgate.netnih.gov |
| Cervinomycin C2 | HCT116 (Colon) | 80.2 | researchgate.netnih.gov |
| Cervinomycin C3 | HCT116 (Colon) | 0.9 | researchgate.netnih.gov |
| Cervinomycin C4 | HCT116 (Colon) | 1.1 | researchgate.netnih.gov |
| Cervinomycin C1 | BxPC-3 (Pancreatic) | 12.0 | researchgate.net |
| Cervinomycin C2 | BxPC-3 (Pancreatic) | 801.0 | researchgate.net |
| Cervinomycin C3 | BxPC-3 (Pancreatic) | 1.1 | researchgate.net |
| Cervinomycin C4 | BxPC-3 (Pancreatic) | 1.4 | researchgate.net |
Interactions with Cellular Membranes and Transport Systems
The most clearly defined mechanism for the cervinomycin family is its profound interaction with the cellular membrane. Studies on Triacetylcervinomycin A1 (ACVM) demonstrated that the compound stimulates the leakage of intracellular components from both resting cells and protoplasts of S. aureus. nih.gov This includes the release of materials that absorb light at a wavelength of 260 nm (indicative of nucleic acids), amino acids, and potassium ions. nih.gov Such leakage is a hallmark of significant membrane damage. These findings strongly suggest that ACVM compromises the integrity of the cytoplasmic membrane, which in turn disrupts the associated membrane transport systems. nih.govkitasato-u.ac.jp
Biological Activities in Defined in Vitro and Ex Vivo Model Systems
Antimicrobial Activities against Bacterial Strains (e.g., Anaerobes, Mycoplasma)
The parent compounds, Cervinomycin A1 and A2, exhibit potent inhibitory activity, particularly against anaerobic bacteria and Mycoplasma species. scispace.comkitasato-u.ac.jpnih.govnih.gov Acetyl derivatives of cervinomycin, including Cervinomycin A2 monoacetate, have been shown to possess enhanced antimicrobial activity compared to the parent compounds. nih.gov
Research has demonstrated that Cervinomycin A1 and A2 are highly active against a range of anaerobic bacteria at low concentrations. scispace.com This includes strong inhibitory effects on clinically relevant species such as Clostridium perfringens, Peptococcus prevotii, and Bacteroides fragilis. scispace.com The minimum inhibitory concentrations (MICs) for Cervinomycin A2 against several anaerobic bacterial strains have been determined, showcasing its significant potency. For instance, the MIC for Clostridium perfringens ATCC 13124 is 0.025 µg/mL and for Bacteroides fragilis ATCC 23745 is 0.1 µg/mL. kitasato-u.ac.jp
In addition to their effects on anaerobes, cervinomycins are also active against Mycoplasma. scispace.comkitasato-u.ac.jp The MIC of Cervinomycin A2 against Mycoplasma gallisepticum S-6 and Acholeplasma laidlawii PG8 has been reported as 0.39 µg/mL and 0.2 µg/mL, respectively. kitasato-u.ac.jp Derivatives of cervinomycin have been found to exhibit particularly high activity against Mycoplasma that are causative organisms of pneumonia. google.com While specific MIC values for this compound are not detailed in the available literature, it is classified among derivatives with enhanced antimicrobial properties. nih.gov
The tables below summarize the in vitro antimicrobial activity of the parent compound, Cervinomycin A2.
Table 1: Antimicrobial Activity of Cervinomycin A2 against Anaerobic Bacteria
| Test Organism | Strain | MIC (µg/mL) |
|---|---|---|
| Clostridium perfringens | ATCC 13124 | 0.025 |
| Eubacterium limosum | ATCC 8468 | 0.05 |
| Peptococcus prevotii | ATCC 9321 | 0.1 |
| Streptococcus mutans | RK-1 | 0.025 |
| Bacteroides fragilis | ATCC 23745 | 0.1 |
Data sourced from reference kitasato-u.ac.jp.
Table 2: Antimicrobial Activity of Cervinomycin A2 against Mycoplasma
| Test Organism | Strain | MIC (µg/mL) |
|---|---|---|
| Mycoplasma gallisepticum | S-6 | 0.39 |
| Acholeplasma laidlawii | PG8 | 0.2 |
Data sourced from reference kitasato-u.ac.jp.
Antifungal Activity Assessment in Fungal Cultures
Studies on the biological properties of the parent compounds, Cervinomycin A1 and A2, have shown that they are inactive against fungi. scispace.com The antimicrobial spectra were determined using a conventional agar (B569324) dilution method with glucose-potato agar for fungi, which revealed no significant inhibitory activity. scispace.com
Antiparasitic Activity Evaluation in Parasite Culture Models
In vitro evaluations have demonstrated that Cervinomycin A1 and A2 possess antiparasitic properties. Specifically, they exhibit activity against the parasite Trichomonas foetus. scispace.com The antitrichomonal activity was assessed using a liquid dilution method, which determined the MICs for Cervinomycin A1 and A2 to be 0.4 µg/mL and 0.05 µg/mL, respectively. scispace.com
Table 3: Antiparasitic Activity of Cervinomycin A2
| Test Organism | MIC (µg/mL) |
|---|---|
| Trichomonas foetus | 0.05 |
Data sourced from reference scispace.com.
Enzyme Inhibition and Activation Studies in Biochemical Assays
There is no available scientific literature detailing studies on the specific enzyme inhibition or activation activities of this compound or its parent compounds in biochemical assays.
Cell-Based Assays for Cytostatic or Cytotoxic Effects
There is no available scientific literature detailing studies on the cytostatic or cytotoxic effects of this compound or its parent compounds in cell-based assays.
Structure Activity Relationship Sar and Mechanistic Correlation Studies
Elucidation of Pharmacophores and Structural Determinants of Biological Potency
The biological potency of the cervinomycin family is intrinsically linked to its complex heptacyclic structure. The core pharmacophore is the polycyclic xanthone (B1684191) skeleton. researchgate.net Specific structural modifications across different analogs have provided significant insight into the determinants of activity.
Key structural features that influence biological potency include:
The Polycyclic Core: The rigid, planar aromatic system of the xanthone core is fundamental to its activity. This scaffold serves as the backbone for the spatial arrangement of various functional groups.
The D-Ring: The level of saturation in the D-ring distinguishes different series of cervinomycins. For instance, cervinomycins B1-4 possess a common dihydro-D ring, which differentiates them from the Cervinomycin A series and contributes to variations in their activity spectrum. researchgate.net
Acetylation: Acetylation of hydroxyl groups on the cervinomycin scaffold has been shown to significantly enhance antimicrobial activity. Cervinomycin A2 is an acetylated derivative of Cervinomycin A1. kitasato-u.ac.jp The further creation of Cervinomycin A2 monoacetate represents a targeted modification to improve potency. Research demonstrates that acetyl derivatives, such as this compound and Triacetylcervinomycin A1, exhibit enhanced activity against Gram-positive and anaerobic bacteria compared to their parent compounds. nih.gov This enhancement is likely due to increased lipophilicity, which may facilitate better penetration of bacterial cell membranes.
The table below summarizes the structural differences between key cervinomycin analogs.
| Compound | Key Structural Features |
| Cervinomycin A1 | Parent compound with a free hydroxyl group. kitasato-u.ac.jp |
| Cervinomycin A2 | C-4 acetylated derivative of Cervinomycin A1. kitasato-u.ac.jp |
| This compound | Further acetylated derivative of Cervinomycin A2. nih.gov |
| Triacetylcervinomycin A1 | Derivative of Cervinomycin A1 with three acetyl groups. kitasato-u.ac.jpnih.gov |
| Cervinomycins B1-4 | Characterized by a dihydro-D ring in the core structure. researchgate.net |
| Cervinomycins C1-4 | Feature an opened or absent oxazolidine (B1195125) A-ring. researchgate.net |
Rational Design and Synthesis of Analogs for Enhanced Activity or Selectivity
The development of this compound is a direct result of rational design aimed at improving the therapeutic potential of the natural product. The observation that acetylation enhances biological activity prompted the deliberate synthesis of acetylated derivatives. nih.gov This strategy leverages a fundamental principle of medicinal chemistry: modifying a lead compound to optimize its pharmacokinetic and pharmacodynamic properties.
The synthesis of this compound from its precursor, Cervinomycin A2, confirmed that increasing the degree of acetylation could further boost antimicrobial potency against key pathogens. nih.gov This targeted approach highlights a successful application of rational design based on initial SAR findings.
Broader studies within the polycyclic xanthene class provide a blueprint for future rational design efforts targeting cervinomycins. For example, the total synthesis of myrtucommulone D, a related polycyclic xanthene, and a library of 65 analogs allowed for a systematic exploration of the molecule's SAR. nih.gov This comprehensive approach led to the identification of a lead compound with potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and a novel mechanism of action. nih.gov Such strategies, involving the systematic modification of peripheral functional groups and core heterocyclic systems, could be applied to the cervinomycin scaffold to develop analogs with enhanced selectivity, reduced toxicity, or activity against drug-resistant bacterial strains.
Computational SAR and Quantitative Structure-Activity Relationship (QSAR) Modeling
While specific, published Quantitative Structure-Activity Relationship (QSAR) models for this compound are not widely available, the broader class of xanthones has been subjected to such computational analyses. researchgate.net QSAR studies mathematically correlate the chemical structure of a series of compounds with their biological activity. For other xanthone derivatives, QSAR models have been successfully developed to predict antibacterial, antifungal, and other biological activities. researchgate.net These models often use physicochemical descriptors such as lipophilicity (logP), electronic properties, and steric parameters to predict potency. The enhanced activity of this compound could theoretically be modeled by a QSAR equation where increased lipophilicity, resulting from acetylation, positively correlates with its minimum inhibitory concentration (MIC).
Computational chemistry has, however, played a role in the study of cervinomycins. Density Functional Theory (DFT) calculations have been employed to determine the complex 3D structure of Cervinomycin A2 and to calculate nuclear magnetic resonance (NMR) parameters. studylib.net Accurate structural elucidation is a prerequisite for any structure-based drug design or advanced computational SAR study. Such methods could be extended to model the interaction of this compound with its biological target, once the target is definitively identified, paving the way for more sophisticated in silico drug design.
Mechanistic Insights Derived from Structural Modifications
Structural modifications of the cervinomycin scaffold have provided crucial clues about its mechanism of action. Studies on Triacetylcervinomycin A1, a close analog of this compound, revealed that its primary target is likely the bacterial cytoplasmic membrane. nih.gov
The proposed mechanism involves the following steps:
Membrane Interaction: The lipophilic nature of the acetylated cervinomycin derivative allows it to interact with and likely insert into the phospholipid bilayer of the bacterial cell membrane. nih.gov
Disruption of Membrane Integrity: This interaction disrupts the membrane's structure, leading to increased permeability. Evidence for this includes the stimulated leakage of potassium ions and UV260-absorbing materials (indicative of nucleotides) from treated Staphylococcus aureus cells. nih.gov
Inhibition of Transport and Synthesis: The compromised membrane integrity and interference with the membrane transport system lead to the secondary inhibition of essential biosynthetic processes. The incorporation of precursors for cell wall, DNA, RNA, and protein synthesis was shown to be inhibited. nih.gov
The importance of the A-ring, as revealed by comparing the A and C series of cervinomycins, further refines this mechanistic picture. The dramatic change in activity upon opening the oxazolidine ring suggests this moiety may be directly involved in binding to a membrane component or is essential for holding the molecule in the correct three-dimensional shape for membrane insertion. researchgate.net
Furthermore, research on other structurally related polycyclic xanthenes has uncovered alternative mechanisms that could be relevant. One synthetic xanthene analog was found to activate the sensory histidine kinase WalK, which promotes autolysis in MRSA. nih.gov This represents a distinct and highly specific mechanism that could be explored for the cervinomycin class, suggesting that these complex scaffolds may possess multiple potential modes of action.
The enhanced antimicrobial activity of this compound compared to its precursors is demonstrated in the table below.
| Test Organism | Cervinomycin A1 (μg/ml) | Cervinomycin A2 (μg/ml) | Triacetylcervinomycin A1 (μg/ml) |
|---|---|---|---|
| Staphylococcus aureus ATCC 6538P | 0.78 | 1.56 | <0.025 |
| Bacillus subtilis ATCC 6633 | 0.05 | 0.2 | <0.025 |
| Micrococcus luteus ATCC 9341 | 0.39 | 1.56 | <0.025 |
| Clostridium perfringens ATCC 13124 | 0.05 | 0.1 | 0.025 |
| Eubacterium limosum ATCC 8468 | 0.1 | 0.1 | 0.05 |
| Peptococcus prevotii ATCC 9321 | 0.2 | 0.2 | 0.1 |
| Bacteroides fragilis ATCC 23745 | 0.78 | 1.56 | 0.1 |
| Mycoplasma gallisepticum S-6 | 1.56 | 12.5 | 0.39 |
| Acholeplasma laidlawii PG8 | 1.56 | 12.5 | 0.2 |
Data sourced from reference kitasato-u.ac.jp. Note: Specific MIC values for this compound are not detailed in this source, but Triacetylcervinomycin A1 serves as a highly acetylated analog demonstrating the principle of enhanced activity.
Analytical Methodologies for Research and Quality Control
Chromatographic Methods for Purity Assessment and Quantification (e.g., HPLC, GC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and quantifying Cervinomycin A2 monoacetate. Given its complex polycyclic and relatively polar structure, gas chromatography (GC) is not a suitable method due to the compound's low volatility and thermal instability.
Research on cervinomycins and related xanthone (B1684191) antibiotics has established effective HPLC protocols. For purity assessment, a gradient elution method is typically employed to separate the main compound from its precursors (like Cervinomycin A2), degradation products, and other impurities arising during synthesis or extraction. A common approach involves using a reversed-phase C18 column. The mobile phase often consists of a mixture of an aqueous component, such as water with a formic acid modifier to improve peak shape and ionization for mass spectrometry detection, and an organic solvent like acetonitrile (B52724) or methanol. nih.govmdpi.com
A patent detailing the preparation of this compound describes a purification process using silica (B1680970) gel column chromatography. google.com The compound was eluted using a solvent system of benzene (B151609) and acetone (B3395972) in varying ratios (60:1 to 30:1), demonstrating the utility of normal-phase chromatography for purification. google.com For analytical purposes, HPLC provides higher resolution and efficiency.
Semi-preparative HPLC is also a principal technique for the final purification of cervinomycins, ensuring high-purity material for research purposes. researchgate.net The monitoring of these separations is typically performed using a UV detector, often at a wavelength such as 254 nm where the xanthone chromophore exhibits strong absorbance. nih.gov
Table 1: Illustrative HPLC Parameters for Cervinomycin Analysis
| Parameter | Condition | Reference/Rationale |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Standard for separation of moderately polar to nonpolar compounds like polycyclic xanthones. mdpi.comnih.gov |
| Mobile Phase | A: Water + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic Acid | Provides good separation and is compatible with MS detection. nih.govmdpi.comatlantis-press.com |
| Elution | Gradient | Necessary to resolve complex mixtures containing compounds with a range of polarities. nih.govnih.gov |
| Flow Rate | 0.3 - 1.0 mL/min | Typical analytical flow rates for standard bore columns. mdpi.comnih.gov |
| Detection | UV at 254 nm | Based on the strong UV absorbance of the xanthone core structure. nih.govdoi.org |
| Column Temperature | 25-40 °C | To ensure reproducible retention times and peak shapes. atlantis-press.com |
Spectroscopic Techniques for Quantitative Analysis in Research Samples
While spectroscopic methods are paramount for structural elucidation, their application in the direct quantification of this compound in complex research samples is less common than chromatographic methods. However, UV-Visible spectrophotometry can be used for straightforward concentration measurements in pure solutions, leveraging the compound's distinct absorbance profile. The UV-visible spectrum of related cervinomycins has been documented, providing a basis for this application. doi.org
Nuclear Magnetic Resonance (NMR) spectroscopy, including proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy, is fundamental for confirming the identity and structure of this compound. google.com Following its synthesis, ¹H and ¹³C-NMR analyses were used to confirm the addition of a single acetyl group to the Cervinomycin A2 core. google.com Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, are employed to fully assign the complex structure of the parent compound, Cervinomycin A2. researchgate.netnih.gov While NMR is primarily a qualitative tool for this compound class, Quantitative NMR (qNMR) could be developed as an absolute quantification method using an internal standard, provided the sample matrix is sufficiently simple and a well-resolved signal for the analyte can be identified.
Infrared (IR) spectroscopy is also used for structural confirmation, identifying characteristic functional groups such as carbonyls, hydroxyls, and the aromatic system present in this compound. google.com
Advanced Mass Spectrometry-Based Quantification (e.g., LC-MS/MS)
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) represents the gold standard for highly sensitive and selective quantification of this compound, especially in complex biological matrices. This technique combines the separation power of HPLC with the specific detection capabilities of mass spectrometry.
For quantification, a triple quadrupole mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode. mdpi.com This involves selecting a specific precursor ion (the molecular ion of this compound, [M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and monitoring for a specific, high-abundance product ion in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from co-eluting matrix components.
While a specific LC-MS/MS method for this compound is not published, methods for other xanthones and antibiotics provide a clear framework. mdpi.comnih.govajol.info The development would involve optimizing ionization conditions (likely Electrospray Ionization, ESI, in positive mode) and collision energies to identify the most stable and intense MRM transitions. High-resolution mass spectrometry (HRMS), such as LC-QTOF-MS, is also invaluable for confirming the elemental composition during initial characterization. nih.govdoi.org
Table 2: Predicted Mass Spectrometry Parameters for this compound Quantification
| Parameter | Value/Setting | Reference/Rationale |
|---|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Commonly used for nitrogen-containing compounds and xanthones, promoting protonation. mdpi.comatlantis-press.com |
| Precursor Ion ([M+H]⁺) | m/z 570.14 | Calculated based on the molecular formula C₃₁H₂₃NO₁₀. |
| Potential MRM Transitions | 570.14 → [Product Ion 1] 570.14 → [Product Ion 2] | To be determined empirically through infusion and fragmentation experiments. One transition for quantification, one for confirmation. nih.gov |
| Internal Standard | Structurally similar compound (e.g., another cervinomycin derivative or a stable isotope-labeled version) | To correct for matrix effects and variations in extraction and ionization. nih.gov |
Development of Robust Bioanalytical Assays for In Vitro Studies
To evaluate the efficacy of this compound in in vitro settings, such as antimicrobial susceptibility testing or cell-based assays, a robust and validated bioanalytical method is essential for quantifying the compound in the relevant biological matrix (e.g., culture medium, cell lysates). pharmanueva.co.th The development and validation of such an assay, typically using LC-MS/MS, must adhere to regulatory guidelines to ensure the reliability of the data. who.intraps.org
The development process involves:
Sample Preparation: Establishing a procedure to extract the analyte from the biological matrix and remove interfering substances like proteins and salts. Techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). pharmanueva.co.th
Chromatography: Optimizing the HPLC conditions (as described in 9.1) to achieve separation from matrix components and ensure a clean signal for the mass spectrometer.
Mass Spectrometry: Fine-tuning the MS parameters (as in 9.3) to maximize sensitivity and selectivity for the analyte and a suitable internal standard. msacl.org
Once developed, the method must undergo rigorous validation, which assesses several key parameters: raps.orghhs.gov
Selectivity and Specificity: The assay's ability to differentiate and quantify the analyte in the presence of other components in the sample.
Calibration Curve: Demonstrating a linear relationship between detector response and known concentrations of the analyte over a defined range.
Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter between repeated measurements, respectively. Assessed at multiple concentration levels (intra- and inter-day).
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration that can be reliably detected and quantified with acceptable accuracy and precision.
Matrix Effect: Assessing the impact of the biological matrix on the ionization of the analyte.
Stability: Evaluating the stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, bench-top storage, long-term storage).
Successful development and validation of such a bioanalytical assay are critical for accurately determining key pharmacological parameters like the Minimum Inhibitory Concentration (MIC) in microbiology studies.
Future Research Directions and Emerging Paradigms
Exploration of Biosynthetic Diversity and Cryptic Pathways
The genus Streptomyces is a well-known producer of a vast array of bioactive secondary metabolites, including approximately two-thirds of all known antibiotics. frontiersin.orgmdpi.com However, genomic sequencing has revealed that a large number of biosynthetic gene clusters (BGCs) within these organisms remain silent or "cryptic" under standard laboratory conditions. frontiersin.orgjmicrobiol.or.krjmicrobiol.or.kr This untapped biosynthetic potential represents a significant opportunity for the discovery of new cervinomycin analogs and other novel compounds.
Future research will likely focus on activating these silent BGCs in Streptomyces cervinus and related strains. frontiersin.orgjmicrobiol.or.kr Techniques such as ribosome engineering, and the manipulation of regulatory genes can awaken dormant pathways. nih.gov For instance, mutations in genes like rpoB (encoding the β-subunit of RNA polymerase) or rsmG (a 16S rRNA methyltransferase) have been shown to trigger the production of previously unobserved metabolites. nih.gov By applying these strategies, researchers may uncover novel cervinomycins with enhanced properties or entirely new molecular scaffolds. Furthermore, a deeper understanding of the biosynthetic pathway of cervinomycins, including the roles of tailoring enzymes in methylation, halogenation, and the formation of unique structural moieties, will be crucial. researchgate.netsjtu.edu.cn
Development of Novel Synthetic Tools for Complex Natural Product Analogs
The structural complexity of cervinomycins presents a formidable challenge to synthetic chemists. psu.edu While total syntheses of cervinomycin A1 and A2 have been achieved, these routes are often lengthy and not amenable to the rapid generation of diverse analogs for structure-activity relationship (SAR) studies. capes.gov.brnii.ac.jpacs.org
A key area of future research will be the development of more efficient and modular synthetic strategies. This may involve the use of modern catalytic systems, such as transition metal catalysts and organocatalysts, to forge key chemical bonds with high stereoselectivity and regioselectivity. numberanalytics.com The concept of "simplification of complexity" is also gaining traction, where researchers design and synthesize more accessible analogs that retain the core pharmacophore of the natural product while being easier to produce. nih.gov This approach could lead to the development of cervinomycin-inspired compounds with improved pharmacological profiles and amenability to large-scale production. nih.govnih.govmdpi.com
Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) for Holistic Understanding
To gain a comprehensive understanding of Cervinomycin A2 monoacetate, from its production to its mechanism of action, a holistic, multi-omics approach is essential. illumina.combeckman.com This involves the integration of data from genomics, transcriptomics, proteomics, and metabolomics. rsc.orgmtoz-biolabs.com
Genomics can identify the BGC responsible for cervinomycin production and reveal the presence of cryptic clusters. frontiersin.org
Transcriptomics can show which genes are expressed under different conditions, providing clues about the regulation of the biosynthetic pathway.
Proteomics can identify the proteins that are actually produced, including the enzymes involved in cervinomycin biosynthesis and the potential cellular targets of the antibiotic.
Metabolomics can provide a snapshot of the small molecules present in the cell, including cervinomycin and its precursors, helping to elucidate the biosynthetic pathway and identify new derivatives. nih.govbac-lac.gc.ca
By integrating these datasets, researchers can build a comprehensive model of how Streptomyces cervinus produces cervinomycin and how the compound interacts with its biological targets. nih.govaimed-analytics.com This systems biology approach will be invaluable for rationally engineering strains for improved production and for understanding the compound's mode of action. rsc.org
Utilization in Chemical Biology Probes for Target Discovery
A critical aspect of developing any new therapeutic is understanding its mechanism of action, which begins with identifying its cellular target(s). nih.gov Natural products like this compound can be transformed into powerful chemical biology probes to achieve this. rsc.orgresearchgate.netfrontiersin.org
This approach involves chemically modifying the natural product to include a "tag" or "reporter moiety," such as an alkyne or azide (B81097) for click chemistry, or a photo-crosslinker. rsc.org These modified probes can then be introduced into living cells, where they bind to their target proteins. researchgate.net Subsequent capture and identification of these protein-probe complexes, often using advanced mass spectrometry techniques, can reveal the direct cellular targets of the natural product. rsc.org This information is crucial for understanding the compound's efficacy and potential off-target effects. researchgate.net
Advanced In Vitro/Ex Vivo Disease Models for Efficacy Studies
Traditional 2D cell cultures often fail to replicate the complex microenvironment of a real infection. To obtain more physiologically relevant data on the efficacy of this compound, researchers are turning to advanced in vitro and ex vivo models. jove.comrsc.orgjove.comnih.gov
3D Cell Cultures and Spheroids: These models better mimic the three-dimensional architecture of tissues and can provide a more accurate representation of how an antibiotic will perform in vivo. nih.govlabmanager.com
Organoids: These are "mini-organs" grown from stem cells that can replicate the structure and function of human organs with a high degree of fidelity. moleculardevices.comnih.govols-bio.com Testing this compound on organoid models of infected tissues could provide valuable insights into its efficacy and potential toxicity in a human-like system.
Ex Vivo Models: These models utilize fresh or frozen tissue to create a more realistic environment for studying infections. jove.commdpi.com For example, an ex vivo skin wound model could be used to test the efficacy of topical formulations of this compound. jove.comrsc.org
The use of these advanced models will allow for a more accurate preclinical assessment of this compound, potentially reducing the reliance on animal models and accelerating its path to the clinic. nih.govmdpi.com
Q & A
Q. What are the key structural features of cervinomycin A2 monoacetate, and how are they elucidated experimentally?
this compound contains a polycyclic xanthone core with an acetyl group at C-25. Structural elucidation relies on advanced NMR techniques such as heteronuclear multiple bond coherence (HMBC) and long-range HSQC (LR-HSQMBC) to resolve non-protonated carbons and connectivities in its complex skeleton. For example, HMBC correlations between 1H-15N and 1H-13C nuclei help map the xanthone framework, while LR-HSQMBC optimizes sensitivity for long-range couplings (e.g., 2–4 Hz) to resolve contiguous non-protonated carbons .
Q. What synthetic strategies are employed for the total synthesis of this compound?
Two primary methodologies are used:
- Kelly Group Approach : Utilizes Heck coupling between xanthone DEF fragment (19) and A'AB fragment (23), followed by 6π-electrocyclization under UV light to form the polycyclic core. MOM-protecting groups are removed in situ during oxidation .
- Rao Group Approach : Builds the ABCD tetracyclic intermediate (31) via sequential functionalization, including D-ring oxidation and Friedel-Crafts acylation, to assemble the hexacyclic structure . Both routes highlight the importance of protecting groups (e.g., MOM) and regioselective cyclization.
Q. How is the antimicrobial activity of this compound assessed in preclinical studies?
Activity is quantified via minimum inhibitory concentration (MIC) assays against Gram-positive bacteria and anaerobic strains. For example, this compound (4) exhibits MIC values of 0.20–1.56 µg/mL against drug-resistant Staphylococci and Streptococci, comparable to clindamycin. Solubility-enhanced derivatives (e.g., acetylated forms) are tested in methanol or DMSO solutions to overcome insolubility limitations .
Advanced Research Questions
Q. How can researchers resolve contradictions in synthetic yields between different routes to this compound?
Discrepancies arise from reaction conditions and protecting group strategies. For instance:
- Kelly’s method achieves 67% yield for monoacetate (4) via optimized 6π-electrocyclization under high-pressure mercury lamps, whereas Rao’s route requires multiple oxidation steps, reducing efficiency .
- Troubleshooting involves comparing solvent systems (e.g., pyridine vs. THF), catalysts (e.g., triethylamine), and purification protocols (e.g., crystallization vs. chromatography) to identify yield-limiting steps .
Q. What NMR parameters are critical for distinguishing this compound from its analogs in complex mixtures?
Key parameters include:
- 13C chemical shifts : Non-protonated carbons in the xanthone core (e.g., C-12, C-23) show distinct deshielding (~160–180 ppm) .
- Coupling constants : LR-HSQMBC optimized at 2–4 Hz reduces artifact signals in proton-deficient regions .
- Isotopic labeling : 15N-enriched samples enhance HMBC sensitivity for nitrogen-containing moieties (e.g., tetrahydrooxazole ring) .
Q. How can structural modifications improve this compound’s solubility without compromising bioactivity?
Acetylation at specific hydroxyl groups (e.g., C-26) increases solubility in organic solvents (e.g., methanol) by 50-fold while retaining antimicrobial potency. However, over-acetylation (e.g., triacetate 3) may reduce activity against mycoplasmas. Methodologically, site-selective acetylation is guided by steric accessibility and hydrogen-bonding patterns in the parent compound .
Q. What computational tools aid in predicting the biosynthetic gene clusters for cervinomycin analogs?
AntiSMASH analysis identifies polycyclic xanthone clusters in Streptomyces genomes, such as CPCC 204980, which produces cervinomycin B1-4. Homology modeling of cytochrome P450 enzymes and methyltransferases helps predict post-modification steps (e.g., hydroxylation, methylation) for novel derivatives .
Methodological Guidance
- Data Interpretation : Cross-validate NMR assignments with CASE (computer-assisted structure elucidation) software to reduce structure generation time by >50% .
- Bioactivity Testing : Use standardized CLSI (Clinical and Laboratory Standards Institute) protocols for MIC assays to ensure reproducibility across anaerobic chambers and bacterial strains .
- Synthetic Optimization : Screen photochemical conditions (e.g., light wavelength, intensity) to improve 6π-electrocyclization efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
